molecular formula C17H15NO2S2 B2831117 N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 2034255-21-3

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2831117
CAS RN: 2034255-21-3
M. Wt: 329.43
InChI Key: FQDOJSVHKUDRPY-UHFFFAOYSA-N
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Description

“N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It’s part of a series of compounds designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines, and ultimately priming the innate immune responses to achieve valid antitumor efficacy .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, often involves condensation reactions . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Synthesis and Chemical Reactivity

N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide, as a compound, may be involved in various chemical synthesis and reactivity studies due to its structural complexity, including thiophene and benzothiophene moieties. For instance, compounds with similar structures have been synthesized through the coupling of diazo compounds with ethyl cyanoacetate or ethyl acetoacetate, leading to the formation of derivatives like pyrazoles, isoxazoles, and pyrimidines, showcasing the versatility of thiophene-based compounds in heterocyclic synthesis (Mohareb et al., 2004). Such methodologies could potentially be applied to synthesize derivatives of this compound for various applications, including materials science and pharmaceutical research.

Structural Analysis and Crystallography

The structural analysis and crystallography of related compounds, such as 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide, provide insights into the molecular and crystal structure, which are essential for understanding the physical and chemical properties of these compounds (Sharma et al., 2016). Such studies can offer valuable information for designing and synthesizing new derivatives of this compound with tailored properties for specific applications.

Potential Pharmacological Activities

While direct studies on this compound were not found, related thiophene and benzothiophene derivatives have been investigated for various pharmacological activities. For example, derivatives of thiophene have been synthesized and evaluated for their antimicrobial properties, which indicates the potential of thiophene-based compounds in drug discovery and development (Mabkhot et al., 2015). Such research suggests that derivatives of this compound could also possess valuable biological activities worth exploring.

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c1-11(19)14-7-6-13(21-14)8-9-18-17(20)16-10-12-4-2-3-5-15(12)22-16/h2-7,10H,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDOJSVHKUDRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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